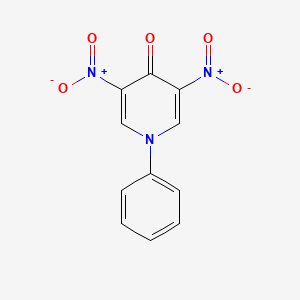
2,4-Diethynyl-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethynyl-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of ethynyl groups at positions 2 and 4, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethynyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for industrial applications.
化学反应分析
Types of Reactions
2,4-Diethynyl-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield diketones, while reduction of the imidazole ring can produce tetrahydroimidazole derivatives.
科学研究应用
2,4-Diethynyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 2,4-Diethynyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
相似化合物的比较
Similar Compounds
1-Methylimidazole: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
2,4,5-Triaryl imidazoles: These compounds have aryl groups instead of ethynyl groups, leading to different reactivity and applications.
Uniqueness
2,4-Diethynyl-1-methyl-1H-imidazole is unique due to the presence of ethynyl groups at positions 2 and 4. These groups enhance its reactivity and allow for a broader range of chemical transformations compared to similar compounds. This uniqueness makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
71759-91-6 |
|---|---|
分子式 |
C8H6N2 |
分子量 |
130.15 g/mol |
IUPAC 名称 |
2,4-diethynyl-1-methylimidazole |
InChI |
InChI=1S/C8H6N2/c1-4-7-6-10(3)8(5-2)9-7/h1-2,6H,3H3 |
InChI 键 |
GUKDZGCPAYBMMB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1C#C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


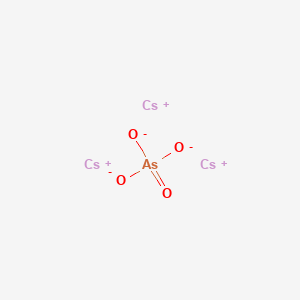
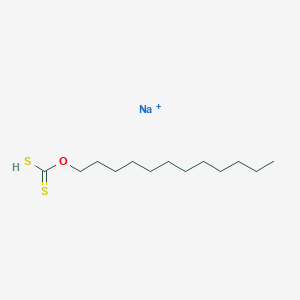
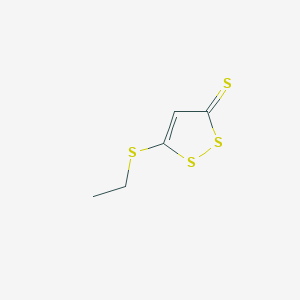
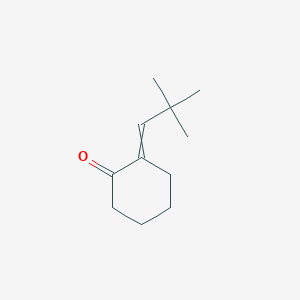
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
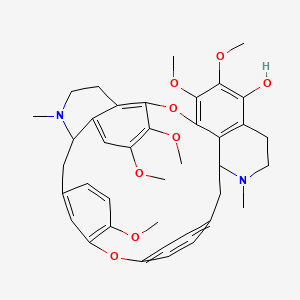

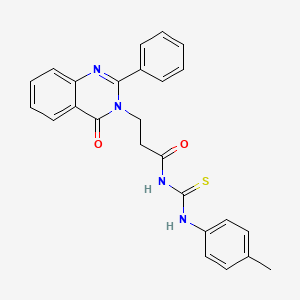


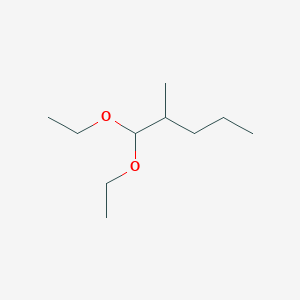
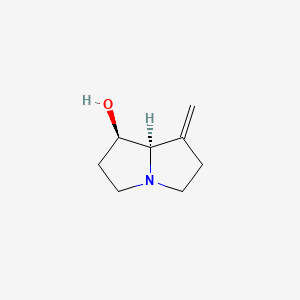
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
